molecular formula C21H16N2O3S2 B2583562 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 898427-74-2

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B2583562
CAS No.: 898427-74-2
M. Wt: 408.49
InChI Key: KTUQHBJMZASEQB-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic chemical compound designed for research purposes. It features a molecular architecture that incorporates both a benzenesulfonyl group and a benzothiazole moiety, two pharmacophores known for their significant biological activities . The benzothiazole nucleus is a privileged structure in medicinal chemistry, frequently found in compounds with a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antitumor, and anticonvulsant activities . Similarly, benzenesulfonamide derivatives are well-documented for their therapeutic potential . The strategic fusion of these two components in a single molecule is intended to create a synergistic effect, potentially leading to enhanced biological activity and making it a valuable candidate for hit-to-lead optimization studies . Preliminary investigations into structurally related compounds have demonstrated promising in vivo anti-inflammatory and analgesic activities. For instance, such analogs have shown significant inhibition of carrageenan-induced rat paw edema and exhibited analgesic efficacy comparable to standard drugs like celecoxib, with a favorable ulcerogenic index suggesting potentially reduced gastrointestinal side effects . The proposed mechanism of action for similar compounds involves excellent binding interactions with key inflammatory receptors, as evidenced by molecular docking studies that show high binding affinity . Researchers can utilize this compound to explore its potential applications in developing novel therapeutic agents for inflammatory conditions and pain management. It is also a crucial tool for studying structure-activity relationships (SAR) and for biochemical assay development in drug discovery pipelines. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUQHBJMZASEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Benzenesulfonyl Group: The benzothiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzenesulfonyl group.

    Acetamide Formation: Finally, the sulfonylated benzothiazole is coupled with an acetamide derivative under appropriate conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Coupling Agents: EDCI, DMAP.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

The compound has been investigated for various biological activities:

Antitumor Activity

Research indicates that compounds with similar structures exhibit antiproliferative effects against cancer cell lines. The sulfonamide group may inhibit key enzymes involved in cancer cell growth, while the benzothiazole component can interfere with cell signaling pathways associated with apoptosis and cell cycle regulation.

Antimicrobial Properties

Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

StudyFocusFindings
Antitumor EvaluationThe compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial TestingDemonstrated effective inhibition against Gram-positive bacteria and fungi, suggesting broad-spectrum antimicrobial activity.
Mechanistic StudiesIdentified inhibition of specific enzymes (e.g., dihydrofolate reductase), providing insight into its mode of action in cancer therapy.

Therapeutic Potential

Given its promising biological activities, 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Antimicrobial Agents : For treating infections caused by resistant strains of bacteria and fungi.
  • Enzyme Inhibitors : Targeting specific pathways in disease models such as inflammation and pain.

Mechanism of Action

The mechanism by which 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The target compound’s structural analogs differ in substituents on the acetamide chain, heterocyclic cores, and aromatic systems. Key comparisons include:

Table 1: Structural Features of Selected Analogs
Compound Name Core Structure Substituents/Functional Groups Key Structural Notes
2-(Benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide (Target) Benzothiazole Benzenesulfonyl acetamide Electron-withdrawing sulfonyl group
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazole Sulfanyl (S–) linker, 2-methylphenyl Sulfanyl group increases lipophilicity
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole 4-Methylpiperazine acetamide Basic piperazine enhances solubility
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide Benzoxazole Sulfanyl linker, 2-nitrophenyl Benzoxazole core (O vs. S) reduces electronegativity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Dichlorophenyl acetamide Structural mimic of benzylpenicillin lateral chain
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazole (oxidized) Trioxo group, 4-hydroxyphenyl Oxidized benzothiazole increases polarity

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison
Compound R Factor Planarity (Core vs. Substituent) Notable Interactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide 0.048 Planar benzothiazole S–S interactions, C–H⋯π bonds
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 0.039 79.7° twist (thiazol vs. phenyl) N–H⋯N hydrogen bonds (1-D chains)
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide 0.039 Non-planar trioxo ring O–H⋯O hydrogen bonds

Biological Activity

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various research studies.

Synthesis of this compound

The synthesis typically involves the following steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
  • Sulfonylation : The compound is then treated with benzenesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.
  • Acetamide Formation : Finally, acetamide linkage is established through reaction with acetic anhydride or acetyl chloride.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. In a study evaluating various benzothiazole derivatives against gram-positive and gram-negative bacteria, compounds demonstrated significant antibacterial activity. For instance:

  • S. aureus : MIC of 12.5 μg/mL
  • E. coli : MIC of 3.125 μg/mL

These results indicate that the compound possesses strong inhibitory effects against multiple bacterial strains, suggesting its potential as a lead candidate for antibiotic development .

Anticancer Potential

In addition to its antimicrobial properties, compounds related to this structure have shown promise in cancer research. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of DNA Gyrase : This enzyme plays a crucial role in DNA replication and repair; thus, its inhibition can lead to cell death in rapidly dividing cancer cells.
  • Modulation of Apoptotic Pathways : Certain derivatives have been found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes such as DNA gyrase and other bacterial proteins, leading to inhibition of their activity.
  • Protein Binding : The sulfonamide group enhances binding affinity to target proteins, which is critical for its biological efficacy.

Study on Antimicrobial Activity

A comprehensive study conducted on a series of benzothiazole derivatives found that those with an acetamide linkage exhibited significant antimicrobial activity. The study utilized minimum inhibitory concentration (MIC) assays and zone of inhibition tests against various pathogens .

Compound NameBacterial StrainMIC (μg/mL)
BTC-jS. aureus12.5
BTC-rE. coli3.125
BTC-fP. aeruginosa6.25

Anticancer Evaluation

In vitro studies have demonstrated that certain benzothiazole derivatives can inhibit cancer cell growth by inducing apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .

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